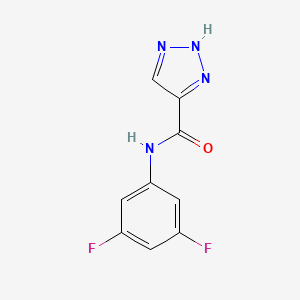

N-(3,5-二氟苯基)-1H-1,2,3-三唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

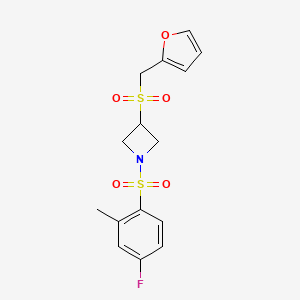

The compound "N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide" is a nitrogen-rich heterocyclic compound that is part of a broader class of triazole derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The triazole core is known for its stability and ability to participate in hydrogen bonding, which can be advantageous in drug design. The presence of the difluorophenyl group may also influence the compound's physical properties and biological activity.

Synthesis Analysis

The synthesis of triazole derivatives typically involves multistep reactions starting from readily available materials. For instance, the synthesis of a related compound, 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, was achieved using diaminomaleodinitrile as the starting material in a three-step process . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a five-step reaction starting from 4-chlorobenzenamine . These examples suggest that the synthesis of "N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide" would also require careful selection of starting materials and reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield a wide range of compounds with different properties. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, and the compound was found to belong to the monoclinic system . The difluorophenyl group in "N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide" would likely influence the overall molecular geometry and potentially the compound's interaction with biological targets.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and rearrangements. For instance, a Fries rearrangement was used to synthesize 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide under catalyst- and solvent-free conditions . This demonstrates the versatility of triazole compounds in chemical transformations, which could be applicable to the synthesis and modification of "N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The thermal stability of related compounds has been measured using differential scanning calorimetry (DSC), with decomposition peak temperatures reported for different derivatives . The density and enthalpy of formation can be calculated using computational methods, and the sensitivity to impact and friction has been evaluated for some compounds . These properties are crucial for understanding the behavior of "N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide" in various applications.

科学研究应用

Triazole Derivatives in Drug Development

三唑衍生物在新药开发中占据重要地位,因为它们具有广泛的生物活性。它们已被探索用于抗炎、抗菌、抗结核菌、抗肿瘤、抗病毒活性以及对几种被忽视疾病的活性。三唑衍生物的制备突显了需要更高效、更可持续的方法,考虑到绿色化学原则。不断出现新疾病和耐药菌株的情况凸显了寻找医疗治疗新原型的紧迫性(Ferreira et al., 2013)。

Synthetic Routes and Chemical Properties

1,2,3-三唑的化学因其稳定性和在氢键形成中的重要作用而备受关注,这对与生物靶点的相互作用至关重要。通过铜(I)催化的偏向合成1,4-二取代1,2,3-三唑的方法,通过叠氮-炔烃环加成代表了点击化学的一个基石,提供了一条从简单起始物质构建复杂分子的途径(Kaushik et al., 2019)。

Antibacterial and Anticancer Properties

最近的研究展示了1,2,3-三唑和1,2,4-三唑含有杂化物对抗抗生素耐药菌株如金黄色葡萄球菌的抗菌效果。这些化合物因其能够抑制关键细菌蛋白质和过程而被强调,有望解决对新的抗金黄色葡萄球菌药物的迫切需求(Li & Zhang, 2021)。此外,含有三唑的杂化物已被确定为抗癌疗法的有希望候选药物,有几种衍生物正在研究其对各种癌症类型和耐药癌症的疗效(Xu, Zhao, & Liu, 2019)。

Environmental and Material Science Applications

在材料科学中,三唑衍生物已被应用为金属表面的缓蚀剂,展示了显著的效率和环境友好性。它们通过氢键和其他相互作用形成稳定结构的能力使其适用于在恶劣介质中保护金属(Hrimla et al., 2021)。此外,对氮掺杂多孔聚合物的探索,包括基于三唑的框架,用于CO2的捕获和转化,强调了三唑衍生物在应对环境挑战中的作用(Mukhtar et al., 2020)。

作用机制

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that similar compounds interact with their targets and induce changes that lead to their biological effects

Biochemical Pathways

Similar compounds are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a variety of biochemical pathways.

Pharmacokinetics

A similar compound has demonstrated potent biochemical and cellular activity, robust pharmacokinetics, and 70% oral bioavailability in mice , suggesting potential for good bioavailability.

Result of Action

Similar compounds have been shown to have diverse biological activities , suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level.

Action Environment

It is one of the most rapidly degrading pesticides in the environment , suggesting that environmental factors could potentially influence the action of N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide.

属性

IUPAC Name |

N-(3,5-difluorophenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N4O/c10-5-1-6(11)3-7(2-5)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQPTVYWDBUHJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)

![(5Z)-5-benzylidene-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2500398.png)

![2-Chloro-1-[(9R,10S)-9,10-dihydroxy-7-azaspiro[4.6]undecan-7-yl]ethanone](/img/structure/B2500406.png)

![5-chloro-9-(3,4-dimethylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2500410.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2500411.png)